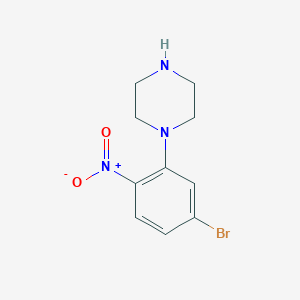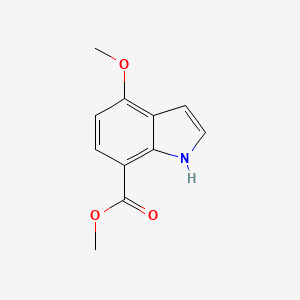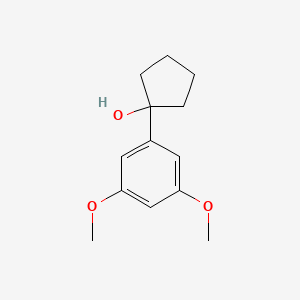![molecular formula C12H10N2S B15093583 3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
3-[(3-Thienylmethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Thiophen-3-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C12H10N2S and a molecular weight of 214.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a benzonitrile moiety through a methylamino linker. The presence of both the thiophene and benzonitrile groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 3-[(Thiophen-3-ylmethyl)amino]benzonitrile typically involves the reaction of thiophen-3-ylmethylamine with benzonitrile under specific conditions. One common synthetic route includes:
Starting Materials: Thiophen-3-ylmethylamine and benzonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The thiophen-3-ylmethylamine is added to a solution of benzonitrile and the base in the solvent. The mixture is then heated to a specific temperature (often around 80-100°C) and stirred for several hours to ensure complete reaction.
Chemical Reactions Analysis
3-[(Thiophen-3-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
3-[(Thiophen-3-ylmethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-3-ylmethyl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
3-[(Thiophen-3-ylmethyl)amino]benzonitrile can be compared with other similar compounds, such as:
3-[(Thiophen-2-ylmethyl)amino]benzonitrile: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
3-[(Furan-3-ylmethyl)amino]benzonitrile: Contains a furan ring (oxygen-containing five-membered ring) instead of a thiophene ring.
3-[(Pyridin-3-ylmethyl)amino]benzonitrile: Contains a pyridine ring (nitrogen-containing six-membered ring) instead of a thiophene ring.
The unique combination of the thiophene and benzonitrile groups in 3-[(Thiophen-3-ylmethyl)amino]benzonitrile imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H10N2S/c13-7-10-2-1-3-12(6-10)14-8-11-4-5-15-9-11/h1-6,9,14H,8H2 |
InChI Key |
UMMFYZBOWJDXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CSC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)

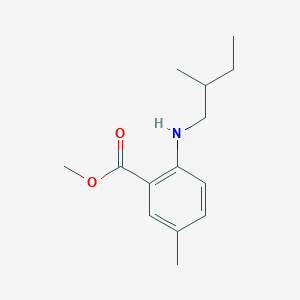

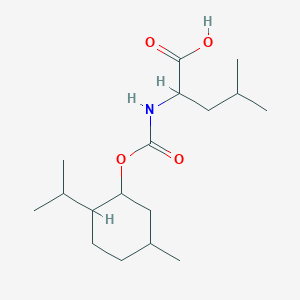
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)
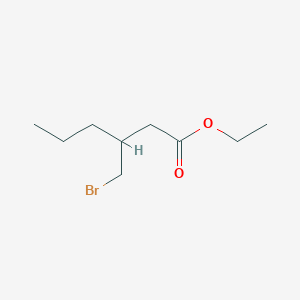
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
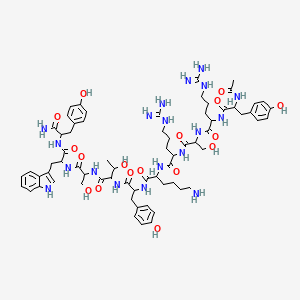
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
